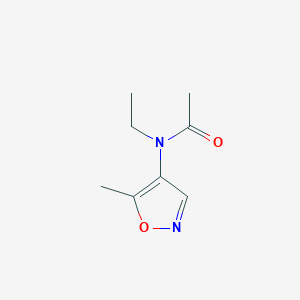

5-methyl-4-(N-ethylacetamido)isoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

N-ethyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide |

InChI |

InChI=1S/C8H12N2O2/c1-4-10(7(3)11)8-5-9-12-6(8)2/h5H,4H2,1-3H3 |

InChI Key |

ADGFRZOYZYDAAL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=C(ON=C1)C)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Methyl 4 N Ethylacetamido Isoxazole and Analogues

Strategies for Isoxazole (B147169) Ring Formation

The formation of the isoxazole ring is the foundational step in synthesizing the target compound and its analogues. Various methodologies have been developed to construct this heterocyclic scaffold, often focusing on efficiency, yield, and regioselectivity.

Multi-component Reactions for Isoxazole Scaffold Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.gov This approach is valued for its atom economy, reduced reaction times, and simplified purification processes. researchgate.netnih.gov

One common MCR for synthesizing isoxazole derivatives involves the condensation of an aldehyde, a β-ketoester such as ethyl acetoacetate (B1235776), and hydroxylamine (B1172632) hydrochloride. researchgate.netnih.gov This one-pot synthesis is often facilitated by various catalysts, including eco-friendly options like fruit juices or agro-waste-based catalysts, to yield 4-arylmethylene-3-methylisoxazol-5(4H)-ones. researchgate.netnih.gov The reaction typically proceeds through an initial Knoevenagel condensation, followed by cyclization with hydroxylamine. mdpi.com

Another MCR approach involves the reaction of malononitrile, various aldehydes, and hydroxylamine hydrochloride. nih.gov This method, often conducted in green catalytic media like a deep eutectic solvent, produces novel 5-amino-isoxazole-4-carbonitriles in good yields and short reaction times. nih.gov These MCRs provide rapid access to highly functionalized isoxazole scaffolds, which can then be further modified. scielo.brbohrium.com

Table 1: Examples of Multi-component Reactions for Isoxazole Synthesis

| Reactants | Catalyst/Solvent | Product Type | Reference(s) |

|---|---|---|---|

| Aldehyde, β-Ketoester, Hydroxylamine | Acidic Ionic Liquid | Isoxazol-5(4H)-ones | scielo.br |

| Aldehyde, Methyl Acetoacetate, Hydroxylamine | Fruit Juices (e.g., Cocos nucifera) | Substituted Isoxazoles | researchgate.netnih.gov |

| Malononitrile, Aldehyde, Hydroxylamine | K₂CO₃/Glycerol | 5-Amino-isoxazole-4-carbonitriles | nih.gov |

| Aldehyde, Ethyl Acetoacetate, Hydroxylamine | Agro-waste (WEOFPA)/Glycerol | 3-Methyl-4-arylmethylene isoxazole-5(4H)-ones | nih.gov |

Cyclization Reactions Involving β-Ketoesters and Hydroxylamine Derivatives

The most classical and widely used method for constructing the isoxazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound, such as a β-ketoester, and hydroxylamine. rsc.orgyoutube.com This method, known as the Claisen isoxazole synthesis, is fundamental to forming 5-methylisoxazole (B1293550) derivatives when using acetoacetic esters.

The reaction proceeds by the initial formation of an oxime with one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the aromatic isoxazole ring. youtube.com The choice of reaction conditions, such as the use of a base or acid catalyst, can influence the reaction rate and outcome. mdpi.com For instance, a process for preparing ethyl-5-methylisoxazole-4-carboxylate involves reacting ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate (B86663) in the presence of sodium acetate. google.com

While this method is straightforward, a significant challenge is the potential formation of regioisomeric mixtures when an unsymmetrical β-dicarbonyl compound is used, as the hydroxylamine can react with either of the two carbonyl groups. rsc.org

Table 2: Catalysts and Conditions for Isoxazole Synthesis from β-Ketoesters

| β-Ketoester | Catalyst/Conditions | Product | Key Feature | Reference(s) |

|---|---|---|---|---|

| Ethyl Acetoacetate | Hydroxylamine Hydrochloride | 3-Methylisoxazol-5-one | Basic or acidic conditions | mdpi.com |

| Ethyl Acetoacetate | Hydroxylamine, Aldehyde | 3-Methyl-4-arylmethylene isoxazole-5(4H)-ones | One-pot, three-component reaction | nih.govnih.gov |

| Ethyl Ethoxymethyleneacetoacetic Ester | Hydroxylamine Sulfate, Sodium Acetate | Ethyl-5-methylisoxazole-4-carboxylate | Controlled reaction to favor one isomer | google.com |

| Dimethyl Malonate | Methyl Vinyl Ketone, K₂CO₃ | Methyl 2-hydroxy-4-oxocyclohex-2-en-1-oate | Michael addition followed by Claisen condensation | nih.gov |

Regioselective Synthesis of Isoxazole Isomers

Controlling the regioselectivity of the reaction between unsymmetrical 1,3-dicarbonyls and hydroxylamine is crucial for the specific synthesis of either 3- or 5-substituted isoxazoles. rsc.org For the synthesis of 5-methylisoxazole derivatives, the reaction must be directed to ensure the methyl group from the acetoacetate precursor is located at the C5 position.

Several strategies have been developed to achieve regiochemical control. One approach involves the use of β-enamino diketones as precursors. By varying reaction conditions and the structure of the substrate, four different series of regioisomeric isoxazoles can be synthesized with high selectivity. rsc.org For example, the use of MeCN as an aprotic polar solvent can favor the formation of 4,5-disubstituted isoxazoles. rsc.org

Another powerful method for regioselective synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. rsc.orgnih.gov The regioselectivity of this [3+2] cycloaddition can be controlled by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. Electrophilic cyclization of substrates like Z-O-methyl oximes of 2-alkyn-1-ones also provides a route to highly substituted isoxazoles with defined regiochemistry. nih.gov These advanced methods offer precise control over the final structure, which is essential for targeted synthesis. acs.orgresearchgate.net

Introduction and Derivatization of the N-Ethylacetamido Moiety

Once the 5-methylisoxazole core, substituted with a reactive handle like an amino group at the C4 position, is synthesized, the next stage involves the construction and potential modification of the N-ethylacetamido side chain.

Amidation and Acylation Reactions for Acetamide (B32628) Linkage

The formation of the N-ethylacetamido group on a 4-amino-5-methylisoxazole precursor is achieved through standard amidation or acylation reactions. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires an activating agent. libretexts.orglibretexts.org

A common and effective method is to first convert the carboxylic acid (acetic acid) into a more reactive acylating agent, such as an acyl chloride (acetyl chloride) or an acid anhydride (B1165640) (acetic anhydride). libretexts.orgpatsnap.com The resulting acylating agent readily reacts with the primary amine (N-ethyl-4-amino-5-methylisoxazole) or a secondary amine (4-ethylaminoisoxazole) to form the stable amide bond of the acetamide linkage. libretexts.org

Alternatively, various coupling agents can be employed to facilitate the direct amidation between a carboxylic acid and an amine. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are effective for this purpose. organic-chemistry.org Another industrial approach involves converting a 5-methylisoxazole-4-carboxylic acid into its corresponding acyl chloride using thionyl chloride, which is then reacted with an amine to form the amide. google.com Enzymatic strategies using biocatalysts are also emerging as a method for amide bond formation under mild conditions. nih.gov

Functional Group Interconversions on the Acetamido Side Chain

Functional group interconversions (FGIs) are a set of synthetic transformations that convert one functional group into another, allowing for the late-stage diversification of a molecule's structure. scribd.comsolubilityofthings.com The N-ethylacetamido moiety on the isoxazole ring possesses several sites where such transformations could occur.

The amide bond itself is robust but can be cleaved under hydrolytic conditions. Heating with aqueous acid or base will hydrolyze the amide back to a carboxylic acid (acetic acid) and an amine (4-ethylamino-5-methylisoxazole). libretexts.orgpatsnap.com A key FGI for amides is their reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl group completely to a methylene (B1212753) group, converting the N-ethylacetamido group into a diethylaminoethyl group. libretexts.org

Other potential, though less common, interconversions could target the ethyl or acetyl groups. For instance, reactions could potentially be performed on the α-carbon of the acetyl group if a strong base is used to deprotonate it, though this can be challenging. The principles of FGI allow for the theoretical modification of the side chain to produce a variety of analogues from a common intermediate. ub.edufiveable.me

Green Chemistry Approaches in Isoxazole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. thieme-connect.dewikipedia.org In the synthesis of isoxazoles, these principles are applied through various innovative techniques, including the use of alternative energy sources, environmentally benign solvents and catalysts, and the design of atom-economical reactions. thieme-connect.denih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govorgsyn.org This technique relies on the ability of polar molecules in the reaction mixture to absorb microwave energy directly and efficiently. orgsyn.org The synthesis of isoxazole derivatives via chalcone (B49325) intermediates, for instance, shows significantly improved yields (67-90%) and shorter reaction times under microwave conditions compared to conventional heating (56-64%). nih.gov Similarly, a microwave-assisted van Leusen synthesis has been developed for producing 5-aryl-1,3-oxazoles, demonstrating high efficiency and a broad substrate scope. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesizing isoxazole scaffolds. rsc.orgacs.org Ultrasound irradiation enhances reaction rates and yields through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, accelerating chemical transformations. rsc.org A notable example is the one-pot, three-component synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones using ultrasound, which simplifies reaction work-up and reduces environmental impact. rsc.org Facile, one-pot sequential syntheses of novel 3,5-disubstituted isoxazoles have been achieved in aqueous media under ultrasonic irradiation, highlighting the method's eco-friendliness by avoiding toxic solvents and offering short reaction times. mdpi.comgoogle.comnih.gov

Novel Catalysts and Solvent Systems: The development of sustainable catalysts and solvent systems is a cornerstone of green isoxazole synthesis.

Bio-based and Recyclable Catalysts: Researchers have utilized agro-waste, such as Water Extract of Orange Fruit Peel Ash (WEOFPA), as an efficient, inexpensive, and benign catalyst for the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones, achieving yields of 86–92% under solvent-free conditions. acs.org Amine-functionalized cellulose (B213188) has also been employed as a recyclable, heterogeneous catalyst for the one-pot, three-component synthesis of isoxazol-5(4H)-one derivatives in water at room temperature. scielo.org.mx

Aqueous Media and Benign Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Environmentally benign procedures for synthesizing 5-arylisoxazole and 3,5-disubstituted isoxazole derivatives have been successfully developed in aqueous media, often without the need for a catalyst. nih.gov

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): Ionic liquids have been used as recyclable reaction media for the synthesis of 3,5-disubstituted isoxazoles from β-diketones and hydroxylamine, resulting in excellent yields. nih.gov Similarly, biorenewable Deep Eutectic Solvents (DES), such as choline (B1196258) chloride (ChCl):urea, offer an environmentally friendly alternative to hazardous organic solvents. nih.gov

The following table summarizes various green chemistry approaches for the synthesis of isoxazole analogues.

Interactive Table: Green Synthetic Approaches for Isoxazole Analogues| Method | Key Features | Catalyst/Medium | Typical Yields | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Rapid heating, shorter reaction times, higher yields. | Various, often solvent-free. | 67-90% | nih.govorgsyn.org |

| Ultrasonic Irradiation | Enhanced reaction rates, operational simplicity. | Aqueous media, CAN. | 72-96% | rsc.orggoogle.com |

| Agro-Waste Catalysis | Eco-friendly, inexpensive, benign catalyst. | WEOFPA/Glycerol (solvent-free). | 86-92% | acs.org |

| Cellulose-Based Catalysis | Recyclable, heterogeneous catalyst, mild conditions. | Amine-functionalized cellulose in water. | Good to High | scielo.org.mx |

| Ionic Liquids | Recyclable solvent, excellent yields. | Butylmethylimidazolium salts ([BMIM]X). | Excellent | nih.gov |

| Deep Eutectic Solvents | Biorenewable, environmentally benign alternative. | Choline chloride:urea. | Not specified | nih.gov |

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance in medicinal chemistry, as different stereoisomers of a drug can exhibit vastly different biological activities. wikipedia.org Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms, leading to the desired diastereomer or enantiomer. youtube.com

Diastereoselective Synthesis: Diastereoselective reactions produce one diastereomer in preference to others. This can be achieved through various strategies, including substrate control or reagent control.

Cycloaddition Reactions: A hydrogen bond-directed intermolecular 1,3-dipolar cycloaddition has been used in the solid-phase synthesis of isoxazoline-containing heterocycles with complete diastereoselectivity. acs.org Organophotoredox-catalyzed hydrosulfonylation of cyclopropenes also proceeds with high diastereoselectivity to form sulfonated cyclopropane (B1198618) derivatives. researchgate.net

Organocatalysis: A highly diastereoselective synthesis of trans-aziridines from imines and halides has been developed using sulfenate anions as organocatalysts, achieving a trans:cis ratio greater than 20:1. nih.gov

Enantioselective Synthesis: Enantioselective synthesis creates one enantiomer in excess of the other, often employing chiral catalysts or auxiliaries.

Organocatalytic and Metal-Catalyzed Reactions: The asymmetric construction of isoxazol-5-ones and isoxazolidin-5-ones has been achieved using both chiral metal catalysts and organocatalysts. thieme-connect.deresearchgate.net For instance, a squaramide-catalyzed asymmetric domino Michael/Mannich [3+2] cycloaddition reaction has been developed to synthesize complex isoxazole- and trifluoromethyl-containing dispirooxindoles with excellent yields (up to 99%), diastereoselectivities (>20:1 dr), and enantioselectivities (up to 96% ee). rsc.org Similarly, the reaction of 3-isothiocyanatooxindoles with 3-methyl-4-nitro-5-isatylidenylisoxazoles, catalyzed by chiral quinine, affords complex chiral isoxazole-dispirobisoxindoles with high stereoselectivity. thieme-connect.com

Use of Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Oxazolidinones: Evans' oxazolidinones are versatile chiral auxiliaries used in asymmetric alkylations. rsc.org The auxiliary is attached to the substrate, and its chiral environment directs the approach of incoming reagents, leading to high diastereoselection. rsc.orgacs.org

Pseudoephedrine: (R,R)- and (S,S)-pseudoephedrine can be used as chiral auxiliaries. When reacted with a carboxylic acid, they form an amide whose α-proton can be removed to form an enolate. The subsequent alkylation is directed by the chiral scaffold, leading to a specific stereoisomer. wikipedia.org

Sulfur-Based Auxiliaries: Sulfur-containing chiral auxiliaries derived from amino acids have been used in Michael additions with high diastereoselectivity. scielo.org.mx

The following table presents examples of stereoselective methods used in the synthesis of chiral isoxazole analogues and related heterocycles.

Interactive Table: Stereoselective Synthetic Methods for Chiral Isoxazole Analogues| Method | Strategy | Catalyst/Auxiliary | Stereoselectivity | Product Type | Reference |

|---|---|---|---|---|---|

| Asymmetric [3+2] Cycloaddition | Organocatalysis | Squaramide Catalyst | up to 96% ee, >20:1 dr | Dispirooxindoles | rsc.org |

| Asymmetric Michael Addition | Organocatalysis | Chiral Quinine | High regio- and stereoselectivity | Isoxazole-dispirobisoxindoles | thieme-connect.com |

| Solid-Phase Synthesis | Substrate Control | Hydrogen-bond direction | Complete diastereoselectivity | Isoxazoloimidazolidinediones | acs.org |

| Asymmetric Synthesis | Chiral Starting Material | (S)-epichlorohydrin | Asymmetric induction | Functionalized 2-isoxazolines | nih.govacs.org |

| Asymmetric Alkylation | Chiral Auxiliary | Oxazolidinones | High diastereoselection | Alkylated products | rsc.org |

Advanced Spectroscopic and Structural Characterization of 5 Methyl 4 N Ethylacetamido Isoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the complete atomic connectivity of 5-methyl-4-(N-ethylacetamido)isoxazole can be elucidated.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons of the 5-methyl group on the isoxazole (B147169) ring, the N-ethyl group, and the acetyl methyl group.

The isoxazole ring itself does not have a proton at the 4- or 5-position due to substitution, but the proton at the 3-position (H-3) would appear as a singlet. The methyl group attached to C-5 of the isoxazole ring is expected to resonate as a sharp singlet. The N-ethyl group should exhibit a characteristic A2X3 spin system, appearing as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the adjacent methyl protons, and a triplet for the methyl (-CH3) protons coupled to the methylene protons. The acetyl methyl protons are in a different chemical environment and will appear as another distinct singlet. Due to the amide bond, restricted rotation around the C-N bond may lead to broadening of the signals for the N-ethyl group, or even the appearance of two sets of signals (rotamers) at lower temperatures.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| Isoxazole H-3 | ~8.5 - 8.8 | Singlet (s) | N/A |

| Isoxazole 5-CH₃ | ~2.6 - 2.8 | Singlet (s) | N/A |

| N-CH₂CH₃ (Methylene) | ~3.4 - 3.8 | Quartet (q) | ~7.2 Hz |

| NCH₂-CH₃ (Methyl) | ~1.1 - 1.3 | Triplet (t) | ~7.2 Hz |

| Acetyl CO-CH₃ | ~2.1 - 2.3 | Singlet (s) | N/A |

Predicted values are based on typical shifts for substituted isoxazoles and N,N-disubstituted amides in CDCl₃.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound is expected to show distinct signals for the three isoxazole ring carbons, the 5-methyl carbon, and the carbons of the N-ethylacetamido substituent.

The C-3, C-4, and C-5 carbons of the isoxazole ring are anticipated to resonate in the aromatic/heterocyclic region. The carbonyl carbon (C=O) of the acetamido group will appear significantly downfield, typically in the 168-172 ppm range. The carbons of the N-ethyl and methyl groups will appear in the upfield aliphatic region. Studies on similar 5-methylisoxazole (B1293550) derivatives confirm these general chemical shift regions mdpi.com.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| Isoxazole C-3 | ~150 - 155 |

| Isoxazole C-4 | ~115 - 120 |

| Isoxazole C-5 | ~160 - 165 |

| Isoxazole 5-CH₃ | ~12 - 15 |

| Amide C=O | ~169 - 172 |

| Acetyl CO-CH₃ | ~21 - 24 |

| N-CH₂CH₃ (Methylene) | ~40 - 45 |

| NCH₂-CH₃ (Methyl) | ~13 - 16 |

Predicted values are based on data from analogous 4-substituted-5-methylisoxazoles and N-acyl compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, the key correlation would be a cross-peak between the methylene quartet and the methyl triplet of the N-ethyl group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It would be used to definitively assign the carbon signals for the N-ethyl methylene and methyl groups, the isoxazole 5-methyl group, and the acetyl methyl group by correlating them to their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds and is crucial for establishing the connectivity between different parts of the molecule. Key expected HMBC correlations would include:

Correlation from the N-CH₂ protons to the isoxazole C-4, confirming the attachment of the substituent at this position.

Correlation from the N-CH₂ protons to the amide carbonyl carbon (C=O).

Correlation from the isoxazole 5-CH₃ protons to the isoxazole C-5 and C-4.

Correlation from the acetyl CH₃ protons to the amide carbonyl carbon (C=O).

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the tertiary amide group, typically found in the range of 1630-1670 cm⁻¹. spectroscopyonline.comnih.gov The absence of N-H stretching bands around 3300 cm⁻¹ confirms the tertiary nature of the amide. Other significant absorptions would include C-H stretching vibrations for the methyl and methylene groups just below 3000 cm⁻¹, and characteristic stretching vibrations for the isoxazole ring (C=N, C=C, C-O) in the 1600-1000 cm⁻¹ fingerprint region rjpbcs.com.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide C=O | Stretch | 1650 - 1670 | Strong |

| Isoxazole Ring | C=N Stretch | 1580 - 1620 | Medium |

| Isoxazole Ring | C=C Stretch | 1450 - 1500 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 2980 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns.

For this compound (C₉H₁₂N₂O₂), the molecular weight is 180.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 180.

The fragmentation is likely to be directed by the amide and isoxazole functionalities. A prominent fragmentation pathway for amides is alpha-cleavage adjacent to the carbonyl group. This could lead to the loss of an ethyl radical (•CH₂CH₃) to form an ion at m/z 151, or cleavage of the N-acetyl bond. A characteristic fragmentation for N-acyl compounds is the formation of an acylium ion. Cleavage of the N-CO bond would generate an acetyl cation ([CH₃CO]⁺) at m/z = 43, which is often a base peak libretexts.orglibretexts.org. Fragmentation of the isoxazole ring itself can also occur, leading to various smaller charged fragments.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Ion Structure | Description |

|---|---|---|

| 180 | [C₉H₁₂N₂O₂]⁺ | Molecular Ion (M⁺) |

| 151 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 138 | [M - C₂H₂O]⁺ | Loss of ketene from acetyl group |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound is not publicly available, analysis of related structures, such as 5-methylisoxazole-4-carboxylic acid and other 4-substituted isoxazoles, provides valuable insights nih.govnih.gov.

In the solid state, molecules would pack to maximize van der Waals forces. As this compound lacks a hydrogen bond donor, it cannot form self-dimers via hydrogen bonding. However, the oxygen atoms of the carbonyl and isoxazole ring, along with the isoxazole nitrogen, can act as hydrogen bond acceptors. Therefore, in the presence of co-crystallizing solvents or other molecules with donor groups, C-H···O or C-H···N interactions could play a role in stabilizing the crystal lattice researchgate.net.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., ECD, ORD)

Chiroptical spectroscopic techniques are essential in the pharmaceutical industry and chemical research for the unambiguous determination of the enantiomeric composition of chiral compounds. These methods rely on the differential interaction of enantiomers with circularly polarized light.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is characteristic for a specific enantiomer, with its mirror image enantiomer producing an ECD spectrum of equal magnitude but opposite sign. The intensity of the ECD signal is directly proportional to the enantiomeric excess (ee) of the sample. For a racemic mixture, which contains equal amounts of both enantiomers, the ECD spectrum will be silent.

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to ECD, the ORD curve for one enantiomer is the mirror image of the other. The magnitude of the optical rotation at a specific wavelength can be used to determine the enantiomeric purity of a sample, provided that the rotation of the pure enantiomer is known.

The determination of enantiomeric purity is crucial as the biological activity of chiral molecules can be highly dependent on their stereochemistry. In many cases, one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

Table 1: Representative Electronic Circular Dichroism (ECD) Data for a Chiral Isoxazoline (B3343090) Derivative

This table illustrates typical ECD data for a pair of enantiomers. The Cotton effects (maxima and minima in the spectrum) are observed at specific wavelengths, with the sign of the molar ellipticity ([θ]) indicating the differential absorption of left versus right circularly polarized light.

| Enantiomer | Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |

| (+)-Enantiomer | 220 | +15,000 |

| 250 | -8,000 | |

| 280 | +5,000 | |

| (-)-Enantiomer | 220 | -15,000 |

| 250 | +8,000 | |

| 280 | -5,000 |

Table 2: Representative Optical Rotatory Dispersion (ORD) Data for a Chiral Isoxazoline Derivative

This table shows the specific rotation at different wavelengths for a pair of enantiomers. The magnitude and sign of the rotation change with wavelength, and this dispersion curve is characteristic of the compound's absolute configuration.

| Enantiomer | Wavelength (nm) | Specific Rotation ([α]) (deg) |

| (+)-Enantiomer | 589 (D-line) | +120 |

| 436 | +250 | |

| 365 | +400 | |

| (-)-Enantiomer | 589 (D-line) | -120 |

| 436 | -250 | |

| 365 | -400 |

In practice, the experimental ECD and ORD spectra of an unknown sample of a this compound derivative would be compared with the spectra of a known, enantiomerically pure standard. The ratio of the signal intensity of the sample to that of the pure standard would then be used to calculate the enantiomeric excess. Furthermore, quantum chemical calculations are often employed to predict the theoretical ECD and ORD spectra for a given absolute configuration, and the comparison of these calculated spectra with the experimental ones provides a powerful method for the assignment of the absolute stereochemistry of the molecule.

Molecular and Cellular Mechanisms of Action of Isoxazole Acetamide Derivatives

Target Identification and Molecular Engagement Studies

Protein Kinase Inhibition

The isoxazole (B147169) scaffold is recognized as a valuable structural motif in the design of protein kinase inhibitors, which are crucial in cancer therapy due to the role of kinases in cellular signaling. rsc.org While specific data on 5-methyl-4-(N-ethylacetamido)isoxazole is limited, broader studies on related structures highlight their potential in this area. For instance, a series of imidazole-4-N-acetamide derivatives were shown to be potent inhibitors of cyclin-dependent kinases (CDKs), with some compounds exhibiting submicromolar IC50 values against CDK2/cyclin E. nih.gov

Furthermore, new series of isoxazole derivatives have been synthesized and evaluated for their antitumor activity, showing potent inhibition of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). nih.gov Certain compounds in these series demonstrated IC50 values as low as 0.054 µM. nih.gov These derivatives were also found to inhibit other protein kinases such as VEGFR-2 and CK2α, indicating a potential for multi-target kinase inhibition. nih.gov The versatility of the isoxazole structure allows for modifications that can enhance binding affinity and selectivity for specific kinase targets. rsc.org

Table 1: Inhibition of Protein Kinases by Isoxazole and Related Acetamide (B32628) Derivatives

| Compound Series | Target Kinase | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Imidazole-4-N-acetamide Derivatives | CDK2/cyclin E | Submicromolar | nih.gov |

| Isoxazole Derivatives (e.g., compound 25a) | EGFR-TK | 0.054 µM | nih.gov |

| Isoxazole Derivatives (e.g., compound 10a) | EGFR-TK | 0.064 µM | nih.gov |

| Isoxazole Derivatives (e.g., compound 10b) | EGFR-TK | 0.066 µM | nih.gov |

| Isoxazole Derivatives (e.g., compound 25a) | VEGFR-2 | Promising Inhibitory Activity | nih.gov |

| Isoxazole Derivatives (e.g., compound 25a) | CK2α | Promising Inhibitory Activity | nih.gov |

Transcription Factor Modulation (e.g., HIF-2α agonism)

Hypoxia-inducible factors (HIFs) are key transcription factors in cellular adaptation to low oxygen levels and are implicated in cancer progression. nih.gov While the specific compound this compound has not been directly identified as a HIF-2α agonist, research into related structures provides insights. For example, a compound identified as HIF-2α agonist 2 demonstrated the ability to activate HIF-2 with an EC50 of 1.68 µM. medchemexpress.com

Conversely, other isoxazole derivatives have been developed as HIF-1α transcription inhibitors. A series of benzo[d]isoxazole derivatives were found to inhibit HIF-1α transcription in the nanomolar range, with the most potent compounds showing IC50 values of 24 nM. nih.gov This highlights the chemical tractability of the isoxazole scaffold to produce compounds with opposing effects on the HIF pathway, either activating or inhibiting, depending on the specific substitutions and structural arrangement.

Receptor Binding and Agonist/Antagonist Activity

The isoxazole-acetamide structure has been explored for its interaction with various receptors, including melatonin (B1676174) and adenosine (B11128) receptors.

Melatonin Receptors: Melatonin receptors (MT1 and MT2) are G-protein coupled receptors (GPCRs) that regulate circadian rhythms. nih.gov The affinity and activity of ligands at these receptors are influenced by the methoxy (B1213986) group and the acetamido side chain. nih.gov Modifying the amide group, for instance by replacing the methyl with an ethyl or propyl group, can enhance binding affinity. nih.gov While not directly studying this compound, this principle suggests that the N-ethylacetamido group could contribute favorably to receptor interaction.

Adenosine A1 Receptor: Adenosine receptors, particularly the A1 subtype, are involved in neurotransmission. nih.gov Some benzo[d]isoxazole derivatives developed as HIF-1α inhibitors were also found to slightly inhibit the adenosine A2A receptor, suggesting potential for dual-target activity. nih.gov The interaction of isoxazole derivatives with adenosine receptors can modulate the release of neurotransmitters like glutamate (B1630785). nih.gov

AMPA Receptors: Isoxazole-4-carboxamide derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are ionotropic glutamate receptors critical for nociceptive transmission. nih.govmdpi.com Certain derivatives in this class have demonstrated an 8-fold inhibition of AMPA receptor activity, highlighting their potential as receptor modulators. nih.govmdpi.com

Enzyme Inhibition Studies

The isoxazole moiety is a key feature in a variety of enzyme inhibitors. nih.gov

Carbonic Anhydrase: Several studies have focused on isoxazole derivatives as inhibitors of carbonic anhydrase (CA), a metalloenzyme implicated in various diseases. nih.govnih.gov A series of synthesized isoxazole derivatives showed significant inhibitory action against the CA enzyme, with the most potent compound, AC2, exhibiting an IC50 of 112.3 µM. nih.govresearchgate.net Another study on 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives reported excellent inhibitory activity against hCA II and hCA VII, with inhibition constants (KIs) in the nanomolar range (0.5–49.3 nM for hCA II). nih.gov

Acetylcholinesterase: Isoxazole derivatives have also been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. nih.gov One study reported a series of isoxazole derivatives with moderate AChE inhibitory activity, the most potent having an IC50 of 134.87 µM. nih.gov More recently, indole-isoxazole carbohydrazide (B1668358) derivatives have been designed as multi-target agents for Alzheimer's, with one compound showing an IC50 of 29.46 µM against AChE. nih.gov

Table 2: Enzyme Inhibition by Isoxazole Derivatives

| Enzyme | Compound Series | Reported Activity (IC50/KI) | Reference |

|---|---|---|---|

| Carbonic Anhydrase (CA) | Isoxazole derivative AC2 | IC50: 112.3 µM | nih.govresearchgate.net |

| Carbonic Anhydrase (CA) | Isoxazole derivative AC3 | IC50: 228.4 µM | nih.govresearchgate.net |

| Human Carbonic Anhydrase II (hCA II) | 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamides | KI: 0.5–49.3 nM | nih.gov |

| Acetylcholinesterase (AChE) | Isoxazole derivatives | IC50: 134.87 µM (most potent) | nih.gov |

| Acetylcholinesterase (AChE) | Indole-isoxazole carbohydrazide (compound 5d) | IC50: 29.46 µM | nih.gov |

Effects on Key Cellular Pathways and Processes

Modulation of Cell Proliferation in Specific Cell Lines

The ability of isoxazole-acetamide derivatives to interact with various molecular targets often translates into effects on cell proliferation, a hallmark of cancer. Numerous studies have demonstrated the cytotoxic and antiproliferative activities of these compounds against a range of cancer cell lines.

A novel series of isoxazole-piperazine hybrids exhibited potent cytotoxicity against human liver (Huh7, Mahlavu) and breast (MCF-7) cancer cell lines, with IC50 values in the low micromolar to sub-micromolar range (0.3–3.7 µM for the most active compounds). nih.gov Similarly, a series of isoxazole derivatives targeting EGFR-TK showed strong activity against HepG2, MCF-7, and HCT-116 cancer cells, with the most potent members having IC50 values between 6.38 and 9.96 µM. nih.gov These compounds were found to induce cell cycle arrest at the G2/M and pre-G1 phases and promote apoptosis. nih.gov

The antiproliferative effects are not limited to a single mechanism. For instance, isoxazoline (B3343090) derivatives of natural products have shown cytotoxicity against SKOV3 and MDA-MB-231 cell lines with EC50 values as low as 6.83 µM. nih.gov Furthermore, some isoxazole-containing chalcones and dihydropyrazoles have demonstrated significant anticancer activity against prostate cancer cell lines, with some compounds being more potent than the standard drug Docetaxel. mdpi.com

Table 3: Antiproliferative Activity of Isoxazole Derivatives in Cancer Cell Lines

| Compound Series | Cell Line(s) | Reported Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Isoxazole-piperazine hybrids (compounds 5l-o) | Huh7, Mahlavu, MCF-7 (Human liver and breast cancer) | IC50: 0.3–3.7 µM | nih.gov |

| Isoxazole derivatives (compounds 4b, 25a) | HepG2, MCF-7, HCT-116 (Human liver, breast, and colon cancer) | IC50: 6.38–9.96 µM | nih.gov |

| Isoxazoline derivative (compound 38) | SKOV3, MDA-MB-231 (Human ovarian and breast cancer) | EC50: 6.83–6.88 µM | nih.gov |

| Dihydropyrazole derivatives (compounds 39, 45) | Prostate cancer | IC50: <5 µg/mL | mdpi.com |

No Information Found for this compound

Despite a comprehensive search of scientific literature and databases, no specific information was found regarding the molecular and cellular mechanisms of action for the chemical compound "this compound."

The requested article, focusing on the detailed mechanisms of this specific compound, cannot be generated as there is no publicly available research data on its activities related to:

DNA Synthesis Inhibition: No studies were identified that investigated the effect of this compound on DNA synthesis.

Immunomodulatory Effects: There is no available information on its impact on lymphocyte proliferation or the production of cytokines.

Antibacterial and Antifungal Mechanisms: The specific cellular or molecular mechanisms by which this compound might exert antibacterial or antifungal effects have not been documented.

Allosteric Modulation: No research could be found describing any allosteric modulation of target biomolecules by this compound.

Binding Modes and Interaction Forces: There are no elucidated binding modes, including details on hydrogen bonding, hydrophobic interactions, or π-stacking with any biological targets.

The strict adherence to the provided outline and the focus solely on "this compound" as instructed prevents the inclusion of information on related but distinct isoxazole derivatives. Therefore, without any specific research findings for this particular compound, the generation of a scientifically accurate and informative article as requested is not possible at this time.

Preclinical in Vitro Biological Activity Profiles

Antimicrobial Activity Against Select Microbial Strains

The antimicrobial potential of isoxazole (B147169) derivatives has been investigated against a range of microbial strains, including both bacteria and fungi. researchgate.net

Derivatives of isoxazole have demonstrated varied antibacterial activity. Studies on 5-aminoisoxazole derivatives have indicated generally weak to mild activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, in a study evaluating 30 different derivatives, most showed limited efficacy based on minimum inhibitory concentration (MIC) values. researchgate.net However, certain substitutions on the isoxazole ring can influence activity. For example, derivatives with a methyl substituent on a benzene (B151609) ring showed comparatively better, though still modest, antibacterial effects. researchgate.net

Conversely, other research on different series of isoxazole derivatives has reported more significant findings. Some isoxazole-containing compounds have been shown to be effective against various bacterial strains. researchgate.net The presence of the isoxazole nucleus is a key feature in several established antibacterial drugs, such as sulfisoxazole (B1682709) and oxacillin, highlighting the potential of this chemical class. nih.gov It is important to note that the antibacterial efficacy is highly dependent on the specific structural modifications of the isoxazole core. researchgate.netresearchgate.net

Interactive Data Table: Antibacterial Activity of Select Isoxazole Derivatives

| Compound Type | Bacterial Strain | Activity Level | Reference |

| 5-Aminoisoxazole Derivatives | Gram-positive bacteria | Weak to Mild | researchgate.net |

| 5-Aminoisoxazole Derivatives | Gram-negative bacteria | Weak to Mild | researchgate.net |

| Isoxazole-Amide Derivatives | Various bacterial strains | Effective | researchgate.net |

Isoxazole derivatives have shown notable antifungal properties. In one study, a series of synthesized isoxazole compounds demonstrated significant antifungal activity against several fungal strains. researchgate.net Specifically, compounds with certain substitutions were identified as potent antifungal agents. researchgate.net Another study found that some isoxazole-(benz)azole derivatives exhibited antifungal activity comparable to the standard drug Ketoconazole. researchgate.net

The research suggests that the isoxazole scaffold is a promising framework for the development of new antifungal agents. For example, an isoindole derivative containing a 5-methyl-isoxazole moiety displayed activity against Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichophyton rubrum. mdpi.com

Interactive Data Table: Antifungal Activity of Select Isoxazole Derivatives

| Compound/Derivative | Fungal Strain(s) | Observed Activity | Reference |

| Isoindole (5-methyl-isoxazole-3-yl) derivative | Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, Trichophyton rubrum | Active | mdpi.com |

| Isoxazole-(benz)azole derivatives (3a–3f) | Not specified | Equal to Ketoconazole | researchgate.net |

| 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles | Aspergillus niger | Inspiring activity | researchgate.net |

Anticancer Activity in Defined Cell Lines

The anticancer potential of isoxazole derivatives has been a significant area of investigation, with numerous studies reporting cytotoxic effects against various cancer cell lines. chemrj.orgespublisher.comnih.gov

The cytotoxic effects of isoxazole derivatives are commonly evaluated using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.netnih.gov This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. nih.govnih.gov

Several studies have demonstrated the potent cytotoxic activity of various isoxazole compounds against human cancer cell lines. nih.govresearchgate.net For instance, some isoxazole-(benz)azole derivatives showed significant cytotoxic effects on HT-29 (colon carcinoma) and C-6 (melanoma) cell lines. researchgate.net Similarly, phenyl-isoxazole–carboxamide analogs have been tested against HeLa, MCF-7, Hep3B, HepG2, and Hek293T cell lines, with some compounds showing good activity. nih.gov The introduction of an isoxazole ring to other molecules, such as curcumin (B1669340), has been shown to enhance cytotoxic activity against breast cancer cell lines. nih.gov

Interactive Data Table: Cytotoxic Effects of Select Isoxazole Derivatives

| Compound/Derivative | Cell Line | Assay | Key Finding | Reference |

| Isoxazole-(benz)azole derivatives (3g–3i) | HT-29 (colon carcinoma), C-6 (melanoma) | MTT | Significant cytotoxicity | researchgate.net |

| Phenyl-isoxazole–carboxamide analogues (127–129) | Hep3B | Not specified | Good anticancer activity | nih.gov |

| Phenyl-isoxazole–carboxamide analogue (130) | MCF-7 | Not specified | Active | nih.gov |

| Phenyl-isoxazole–carboxamide analogue (129) | HeLa | Not specified | Excellent anticancer activity | nih.gov |

| Isoxazole curcumin derivative (40) | MCF-7 (breast cancer) | Not specified | Potent antitumor activity | nih.gov |

Beyond general cytotoxicity, some isoxazole derivatives have been shown to specifically inhibit the synthesis of DNA in carcinogenic cells. researchgate.net In a study of isoxazole-(benz)azole derivatives that exhibited significant cytotoxicity, further analysis revealed that some of these compounds notably inhibited DNA synthesis in both colon carcinoma (HT-29) and melanoma (C-6) cancer cell lines. researchgate.net This suggests that one of the mechanisms through which these isoxazole derivatives exert their anticancer effects is by interfering with the replication of cancer cells.

Analgesic Activity in Non-Human In Vivo Models

The analgesic potential of isoxazole derivatives has also been explored. nih.gov Research into 3-substituted-isoxazole-4-carboxamide derivatives has shown that these compounds can possess low to moderate analgesic activity in mice, as evaluated by acetic acid-induced writhing and hot plate tests. nih.govresearchgate.net

In one study, a derivative with a methoxy (B1213986) group (OCH3) showed higher analgesic activity compared to the standard drug tramadol. researchgate.net Further investigation into the mechanism of action suggested that the analgesic effects of some of these isoxazole derivatives are mediated through a non-opioid receptor pathway. nih.govresearchgate.net This indicates that isoxazole-based compounds could be explored as potential leads for the development of pain management therapies with different mechanisms of action from traditional opioids. nih.govresearchgate.net

Immunomodulatory Activity in Isolated Lymphocyte Cultures

No research findings detailing the immunomodulatory effects of 5-methyl-4-(N-ethylacetamido)isoxazole on isolated lymphocyte cultures were identified.

General Biological Screening and Phenotypic Assays

There is no available data from general biological screening or phenotypic assays for this compound.

Computational and Cheminformatic Studies

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govnih.gov This method is crucial for understanding how a ligand, such as an isoxazole (B147169) derivative, might interact with a biological target, typically a protein.

Docking simulations involve placing a ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. For isoxazole derivatives, these simulations have been instrumental in identifying potential protein targets and elucidating binding modes. For instance, studies on isoxazole-carboxamide derivatives as potential cyclooxygenase (COX) inhibitors used molecular docking to predict interactions within the enzyme's active site. nih.govnih.gov These simulations revealed that specific substitutions on the phenyl and isoxazole rings could enhance binding affinity by forming key hydrogen bonds and hydrophobic interactions with active site residues. nih.gov In one such study, the most potent compound against COX-1 and COX-2, compound A13, was shown through docking to have its 5-methyl-isoxazole ring pushed toward a secondary binding pocket, creating ideal interactions with the COX-2 enzyme. nih.govnih.gov

Similarly, docking studies on isoxazole derivatives targeting carbonic anhydrase (CA) helped to rationalize their inhibitory profiles. acs.orgacs.org The simulations identified key interactions, such as hydrogen bonds with residues like Thr199 and His119, and highlighted the significant contribution of van der Waals forces to the binding energy. acs.org For potential Hsp90 inhibitors, docking analysis of isoxazole-based molecules from the ZINC database showed that high binding affinity was associated with hydrogen bonds and hydrophobic interactions with crucial residues like Gly97, Asn51, and Lys58. bonviewpress.comresearchgate.net

Table 1: Representative Molecular Docking Results for Isoxazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Isoxazole-carboxamides | COX-2 | Tyr385, Ser530 | Not specified | nih.gov |

| Isoxazole Derivatives | Carbonic Anhydrase (CA) | Thr199, His119, Leu198 | -15.07 (for compound AC2) | acs.org |

| Isoxazole-based molecules | Hsp90 | Gly97, Asn51, Lys58 | -8.23 to -8.51 | bonviewpress.comresearchgate.net |

| Trisubstituted Isoxazoles | RORγt | Not specified | Not specified | acs.org |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Affinity

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com This technique is used to assess the stability of a ligand-protein complex and to calculate binding free energies, providing a more accurate prediction of binding affinity. mdpi.comucl.ac.uk

MD simulations have been successfully applied to various isoxazole-protein complexes. For example, to confirm the stability of isoxazole-carboxamides within the COX-2 active site, MD simulations were performed. nih.gov These simulations tracked metrics like the root-mean-square deviation (RMSD) of the protein backbone and ligand, and the radius of gyration (Rg), which indicates the conformational stability of the complex. nih.gov Stable Rg values, not exceeding 0.5 nm over a 100 ns simulation, indicated high conformational stability. nih.gov

In another study on isoxazole derivatives as carbonic anhydrase inhibitors, extensive 400 ns MD simulations were conducted. acs.orgnih.gov These simulations, coupled with Molecular Mechanics/Poisson-Boltzmann Surface Area (MMPBSA) calculations, provided binding free energies (ΔGbind) that supported the in vitro experimental results, with the most potent inhibitors showing the most favorable calculated binding energies. acs.org The combination of 3D-QSAR and MD simulations has been noted as an effective method to investigate protein-ligand interactions and guide drug discovery. mdpi.com

Table 2: Key Parameters from MD Simulations of Isoxazole-Protein Complexes This table is interactive. You can sort and filter the data.

| System | Simulation Length (ns) | Key Finding | Calculated Value | Reference |

|---|---|---|---|---|

| A13-COX-2 Complex | 100 | High conformational stability | Rg average: 2-2.5 nm | nih.gov |

| AC2-Carbonic Anhydrase | 400 | Favorable binding free energy | ΔGbind: -13.53 kcal/mol | acs.org |

| Pr2-Tubulin Complex | 100 | Robust ligand stability | Not specified | tandfonline.com |

| Isoxazole Amides-SMYD3 | 4 | Good correlation with experiment | Correlation coefficient: 0.80 | ucl.ac.uk |

De Novo Design Approaches for Novel Isoxazole-Acetamide Architectures

De novo design involves the computational creation of novel molecular structures with desired properties, often starting from a basic scaffold or within the constraints of a protein's binding site. nih.gov For the isoxazole-acetamide framework, these approaches can generate new derivatives with potentially improved activity, selectivity, or pharmacokinetic profiles.

The process often begins with identifying a core scaffold, like the isoxazole ring, known for its versatile biological activities. nih.govresearchgate.netrsc.org Computational tools can then be used to add or modify functional groups to optimize interactions with a target. For example, a study on designing novel isoxazole-based histone deacetylase (HDAC) inhibitors involved inserting the isoxazole moiety near the zinc-binding group to investigate its potential role in coordination. nih.govdrugbank.com Similarly, computational methods were employed to design novel isoxazole derivatives as potential tubulin inhibitors, leading to the development of candidate compounds with predicted activity higher than the established drug Cisplatin. tandfonline.com The design process is iterative, combining computational predictions with synthetic feasibility and subsequent experimental validation. nih.gov

Virtual Screening Methodologies for Hit Identification and Prioritization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. bonviewpress.com This method is significantly faster and more cost-effective than experimental high-throughput screening.

For isoxazole-based compounds, virtual screening can be performed using either ligand-based or structure-based approaches. In a ligand-based screen, a known active molecule is used as a template to find other molecules with similar properties. Structure-based virtual screening uses the 3D structure of the target protein to dock and score compounds from a database.

A notable example involved screening the ZINC database to identify new isoxazole-based Hsp90 inhibitors. bonviewpress.comresearchgate.net This effort identified thirty-six potential inhibitors from a vast chemical library. bonviewpress.comresearchgate.net Subsequent molecular docking analysis prioritized twelve of these compounds based on their high binding affinity and favorable interactions with key residues in the Hsp90 binding site. bonviewpress.comresearchgate.net Another study successfully applied virtual screening to identify novel LpxC inhibitors, leading to the discovery of new oxazolidinone and isoxazoline (B3343090) chemotypes with potent antibacterial activity. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These models are built by aligning a set of active molecules and extracting their common features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

For isoxazole derivatives, pharmacophore models have been developed to understand structure-activity relationships (SAR). nih.gov For instance, a pharmacophore model for ligands binding to the System xc- transporter was constructed using various isoxazole analogues. nih.gov This model identified key regions, including a hydrogen-bonding group corresponding to a heteroatom of the isoxazole ring and adjacent lipophilic domains that enhance binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are often developed in conjunction with pharmacophores. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) create a statistical correlation between the 3D properties of molecules and their biological activity. mdpi.com Such models have been applied to isoxazole derivatives targeting the Farnesoid X receptor (FXR), demonstrating strong predictive ability and guiding the design of more potent agonists. mdpi.com

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, properties, and reactivity of molecules at the atomic level. nih.govresearchgate.net These methods provide insights into molecular orbitals, charge distribution, and the energies of different molecular conformations.

For isoxazole and its derivatives, DFT calculations have been employed to study their electronic structure and chemical reactivity descriptors like chemical hardness, potential, and electrophilicity. researchgate.net These properties are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net For example, DFT studies have been used to analyze the photodynamics of isoxazole, calculating vertical excitation energies that are in reasonable agreement with experimental observations. researchgate.net

Furthermore, DFT has been used to elucidate reaction mechanisms, such as the thermal rearrangement of 3-acylamino-5-methylisoxazoles, by calculating the energy barriers of different potential pathways. nih.gov In another study, a combination of experimental and DFT analysis was used to understand the regioselectivity in the synthesis of pyrazole-isoxazoline hybrids. nih.gov These computational insights are invaluable for predicting the outcomes of chemical reactions and understanding the intrinsic electronic nature of the isoxazole scaffold. acs.orgnih.gov

Future Research Directions and Untapped Potential

Exploration of Novel and Sustainable Synthetic Pathways for Isoxazole-Acetamide Derivatives

The synthesis of isoxazole (B147169) derivatives has traditionally involved methods like cycloaddition and condensation reactions. nih.gov Future research should prioritize the development of more efficient, environmentally friendly, and sustainable synthetic routes.

Key Research Objectives:

Green Chemistry Approaches: Investigation into microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov The use of greener solvents and recyclable catalysts would further enhance the sustainability of the synthesis.

One-Pot Syntheses: Designing multi-component reactions where 5-methyl-4-(N-ethylacetamido)isoxazole and its derivatives can be assembled in a single step would improve efficiency and reduce waste. mdpi.com

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and product consistency. Developing a flow-based synthesis for this class of compounds would be a significant advancement for potential industrial applications.

Catalyst Development: Exploring novel catalysts, including biocatalysts or nano-catalysts, could lead to higher yields, improved regioselectivity, and milder reaction conditions for the synthesis of the isoxazole core and subsequent N-alkylation and acylation steps.

A prospective synthetic approach could involve the initial formation of the 5-methylisoxazole-4-amine precursor, followed by N-ethylation and subsequent acetylation, or a direct N-acylation of a pre-formed N-ethyl-5-methylisoxazol-4-amine. Each step would need to be optimized for yield and purity, with a focus on sustainable practices.

Identification of New Biological Targets and Pathways Modulated by this Compound Class

Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netsphinxsai.com The specific structural features of this compound—a substituted isoxazole core with an N-ethylacetamide group—suggest that it may interact with various biological targets.

Potential Areas of Investigation:

Enzyme Inhibition: Given that related isoxazole-containing compounds act as inhibitors for enzymes like COX-2 and carbonic anhydrases, it would be valuable to screen this compound against a panel of enzymes, particularly those involved in inflammation and cancer. nih.govnih.gov

Receptor Binding Assays: The compound could be tested for its ability to bind to various cellular receptors, which may reveal novel mechanisms of action.

Antiproliferative and Cytotoxic Studies: Evaluating the effect of the compound on different cancer cell lines could uncover potential as an anticancer agent.

Antimicrobial Screening: The isoxazole scaffold is present in several antibiotics. researchgate.net Screening against a broad spectrum of bacteria and fungi could identify potential antimicrobial applications.

| Potential Biological Target Class | Examples of Targets | Rationale based on Isoxazole Analogs |

| Enzymes | Cyclooxygenases (COX-1/COX-2), Carbonic Anhydrases, Kinases | Isoxazole derivatives are known inhibitors of these enzymes. nih.govnih.gov |

| Receptors | G-protein coupled receptors (GPCRs), Nuclear receptors | The diverse pharmacology of isoxazoles suggests potential interactions. |

| Cellular Processes | Cell proliferation, Apoptosis, Inflammation | Many isoxazole compounds exhibit activity in these areas. nih.gov |

Development of Advanced Analytical and Bioanalytical Techniques for Derivative Characterization

As new derivatives of this compound are synthesized and studied, robust analytical methods will be required for their characterization, purity assessment, and quantification in biological matrices.

Future Research Focus:

Chromatographic Methods: Development of highly sensitive and selective High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods, coupled with various detectors like mass spectrometry (MS), for the separation and quantification of the parent compound and its metabolites.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be employed for the precise mass determination and structural elucidation of novel derivatives and their metabolites. Tandem MS (MS/MS) would be crucial for fragmentation studies to confirm the structure.

Spectroscopic Techniques: Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D-NMR (COSY, HSQC, HMBC), will be essential for the unambiguous structural assignment of new compounds.

Chiral Separation: For derivatives that may exist as enantiomers, the development of chiral chromatography methods will be necessary to separate and characterize each stereoisomer.

Rational Design of Derivatives with Enhanced Selectivity or Potency through Computational Approaches

Computational chemistry offers powerful tools to guide the design of new molecules with improved biological activity and selectivity, thereby reducing the time and cost associated with drug discovery.

Key Computational Strategies:

Molecular Docking: Simulating the binding of this compound and its virtual derivatives into the active sites of known biological targets can help predict binding affinities and modes of interaction. This can guide the synthesis of more potent compounds.

Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of derivatives with their biological activity, QSAR models can be developed to predict the activity of unsynthesized compounds.

Pharmacophore Modeling: Identifying the key structural features (the pharmacophore) responsible for the biological activity of this compound class can aid in the design of new molecules with optimized properties.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help in the early identification of candidates with favorable pharmacokinetic and safety profiles.

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Isoxazole-Acetamide Compounds

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery. These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capability.

Applications in Isoxazole-Acetamide Research:

Predictive Modeling: AI/ML algorithms can be trained on existing data from other isoxazole derivatives to predict the biological activities, physicochemical properties, and potential toxicities of new virtual compounds based on the this compound scaffold.

De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties from scratch, providing innovative starting points for synthesis.

Synthesis Planning: AI tools can retrospectively analyze successful synthetic routes for similar compounds and propose optimal, high-yield pathways for new derivatives.

High-Throughput Screening Analysis: ML can be used to analyze the large datasets generated from high-throughput screening assays, helping to identify hits and prioritize them for further investigation.

By systematically pursuing these future research directions, the scientific community can unlock the therapeutic and scientific potential of this compound and the broader class of isoxazole-acetamide derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.